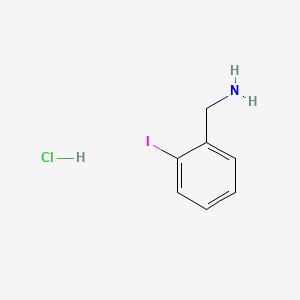
N-Methyldihexylamin
Übersicht
Beschreibung
N-Methyldihexylamine, also known as dihexylmethylamine, is a tertiary amine with the molecular formula C13H29N. It is characterized by the presence of two hexyl groups and one methyl group attached to the nitrogen atom. This compound is known for its use in various chemical syntheses and industrial applications .
Wissenschaftliche Forschungsanwendungen
N-Methyldihexylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: This compound is utilized in the study of amine-related biochemical pathways.
Medicine: N-Methyldihexylamine derivatives are explored for potential therapeutic applications.
Industry: It is employed in the production of anion-exchange membranes and other industrial chemicals
Wirkmechanismus
Target of Action
N-Methyldihexylamine is a tertiary amine
Mode of Action
As a tertiary amine, it may interact with various biological targets through processes such as protonation or hydrogen bonding .
Biochemical Pathways
It has been used to synthesize comb-shaped cationic poly(2,6-dimethylphenylenoxide) (ppo) polymer anion-exchange membrane (aem) containing two hexyl side chains .
Result of Action
It has been used in the synthesis of a specific type of anion-exchange membrane .
Biochemische Analyse
Biochemical Properties
N-Methyldihexylamine plays a significant role in biochemical reactions due to its structure as a tertiary amine. It is involved in the synthesis of comb-shaped cationic poly(2,6-dimethylphenylenoxide) polymer anion-exchange membranes . The compound interacts with various enzymes and proteins, facilitating the formation of these polymers. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, participating in substitution reactions that lead to the formation of new chemical bonds .
Cellular Effects
N-Methyldihexylamine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, N-Methyldihexylamine can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, N-Methyldihexylamine exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, N-Methyldihexylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyldihexylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Methyldihexylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to N-Methyldihexylamine can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Methyldihexylamine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
N-Methyldihexylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, N-Methyldihexylamine can affect the tricarboxylic acid (TCA) cycle by altering the activity of enzymes involved in this pathway, leading to changes in cellular energy production .
Transport and Distribution
Within cells and tissues, N-Methyldihexylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of N-Methyldihexylamine are critical for its function, as they determine the compound’s availability and concentration at target sites .
Subcellular Localization
N-Methyldihexylamine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules . Understanding the subcellular localization of N-Methyldihexylamine is essential for elucidating its mechanism of action and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Methyldihexylamine can be synthesized through the pyrolysis of 1,1-dihexyl-1-methylamine-2-acylimide . Another method involves the reaction of 1-hexanamine, N-hexyl-N-methyl-, with an oxidizing agent .
Industrial Production Methods: In industrial settings, N-Methyldihexylamine is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions often include controlled temperatures and pressures to ensure the purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N-Methyldihexylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: N-Methyldihexylamine can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
- N-Methyldidecylamine
- N,N-Dimethyltetradecylamine
- N,N-Dimethyldecylamine
Comparison: N-Methyldihexylamine is unique due to its specific structure, which includes two hexyl groups and one methyl group attached to the nitrogen atom. This structure imparts distinct chemical properties, such as its reactivity and solubility, compared to other similar tertiary amines like N-Methyldidecylamine and N,N-Dimethyltetradecylamine .
Eigenschaften
IUPAC Name |
N-hexyl-N-methylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGZMHIXYRARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403165 | |
| Record name | N-Methyldihexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37615-53-5 | |
| Record name | N-Methyldihexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyldihexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















